molecular formula C19H11F3O3 B14194002 4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione CAS No. 874919-22-9

4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione

Cat. No.: B14194002
CAS No.: 874919-22-9
M. Wt: 344.3 g/mol
InChI Key: FIFCKBPUYKDWAL-UHFFFAOYSA-N
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Description

4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is a compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione typically involves the reaction of 4,4’-oxydiphenol with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures (around 110°C) for approximately 12 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium ethoxide and various halogenating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • 4-[4-(Trifluoromethyl)phenoxy]phenol
  • 3-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoyl chloride

Comparison: Compared to these similar compounds, 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is unique due to its biphenyl structure, which imparts additional stability and rigidity. This structural feature enhances its suitability for applications requiring high thermal and chemical stability .

Properties

CAS No.

874919-22-9

Molecular Formula

C19H11F3O3

Molecular Weight

344.3 g/mol

IUPAC Name

2-[4-[4-(trifluoromethyl)phenoxy]phenyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H11F3O3/c20-19(21,22)13-3-8-16(9-4-13)25-15-6-1-12(2-7-15)17-11-14(23)5-10-18(17)24/h1-11H

InChI Key

FIFCKBPUYKDWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CC2=O)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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